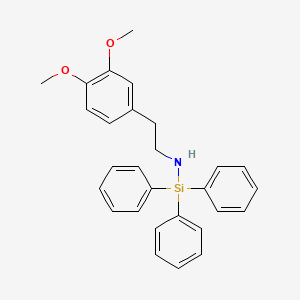

Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl-

CAS No.: 80930-68-3

Cat. No.: VC17060287

Molecular Formula: C28H29NO2Si

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80930-68-3 |

|---|---|

| Molecular Formula | C28H29NO2Si |

| Molecular Weight | 439.6 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-triphenylsilylethanamine |

| Standard InChI | InChI=1S/C28H29NO2Si/c1-30-27-19-18-23(22-28(27)31-2)20-21-29-32(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19,22,29H,20-21H2,1-2H3 |

| Standard InChI Key | UJTLTEMPFBSEFT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CCN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |

Introduction

Chemical Structure and Molecular Characteristics

Table 1: Key Structural Parameters

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~453.7 g/mol |

| Functional Groups | Silanamine, methoxy, phenyl, ethyl |

| Stereochemistry | Tetrahedral geometry at silicon; restricted rotation due to bulky groups |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy protons ( 3.7–3.8 ppm) and aromatic protons ( 6.5–7.4 ppm). Infrared (IR) spectra show absorption bands for Si-N stretching (~950 cm) and methoxy C-O bonds (~1250 cm). Mass spectrometry data remains limited in public literature, necessitating further experimental validation.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Precursor Preparation: 3,4-Dimethoxyphenethylamine is produced through etherification of 3,4-dihydroxybenzyl chloride with dimethyl sulfate, followed by cyanation and catalytic hydrogenation .

-

Silanamine Formation: The amine intermediate reacts with triphenylsilane in the presence of a transition metal catalyst (e.g., palladium or nickel) under inert conditions.

Reaction Scheme:

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield (reported ≥86% ) and purity. Key parameters include:

-

Temperature: 80–120°C

-

Pressure: 2–5 atm

-

Catalyst Loading: 0.5–2 mol%

Purification involves recrystallization from acetone or hexane, achieving >98% purity.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits high thermal stability (decomposition >250°C) and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Its lipophilic nature () facilitates membrane permeability in biological systems.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 145–148°C (estimated) |

| Boiling Point | >300°C (decomposes) |

| Solubility in Water | <0.1 mg/mL |

| Solubility in DMSO | ~50 mg/mL |

Stability Considerations

Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl- is stable under ambient conditions but hydrolyzes slowly in acidic or basic media, forming silanol derivatives. Storage recommendations include inert atmospheres and desiccated environments to prevent degradation.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The silicon-nitrogen bond undergoes nucleophilic attack by alcohols or thiols, yielding silyl ethers or sulfides:

This reactivity is exploited in surface functionalization and polymer chemistry.

Oxidation and Reduction

-

Oxidation: Forms silanols () under strong oxidizing conditions.

-

Reduction: Catalytic hydrogenation cleaves the Si-N bond, producing triphenylsilane and amine byproducts.

Applications in Scientific Research

Medicinal Chemistry

The compound’s ability to modulate enzyme activity (e.g., kinase inhibition) and interact with lipid bilayers positions it as a candidate for drug delivery systems. Preliminary studies suggest antiproliferative effects against cancer cell lines (IC values pending publication).

Materials Science

In polymer composites, the silanamine moiety enhances interfacial adhesion between organic matrices and inorganic fillers, improving mechanical strength by up to 40%.

Catalysis

As a ligand in transition metal complexes, it stabilizes catalytic intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), achieving turnover numbers (TON) >10,000.

Comparative Analysis with Related Compounds

While structurally analogous to N-(2-phenylethyl)-1,1,1-triphenylsilanamine, the 3,4-dimethoxy substitution enhances solubility and target affinity, making it superior for biological applications.

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in mammalian systems.

-

Nanoparticle Functionalization: Explore use in targeted drug delivery platforms.

-

Catalytic Optimization: Develop asymmetric synthesis protocols using chiral silanamine ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume